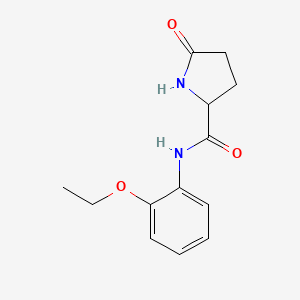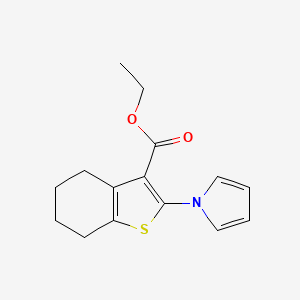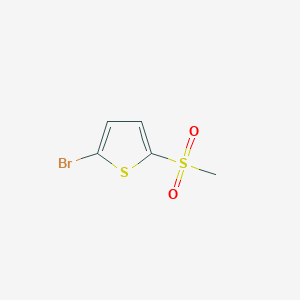
2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the reaction of iodine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin) to form an iodoalkylborate species, which is then used to create alkyl and aryl pinacolboronates . This process utilizes tetrahydrofuran (THF) as a leaving group and can be conducted under ambient conditions. The reaction with Grignard reagents, prepared under Barbier conditions, leads to the formation of the desired pinacolboronates and the release of THF .
Molecular Structure Analysis
The molecular structure of the tetramethyl-1,3,2-dioxaborolane moiety includes a boron atom within a dioxaborolane ring, which is stabilized by two methyl groups at the 4 and 5 positions. This structural feature is crucial for the stability and reactivity of the compound. The presence of the isobutylphenyl group in the compound of interest would likely influence its reactivity and physical properties, although specific details are not provided in the papers.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of "2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane," but they do provide insights into the reactivity of similar compounds. For instance, the iodoalkylborate species formed from HBpin can react with various Grignard reagents to yield corresponding pinacolboronates . These reactions are significant in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Physical and Chemical Properties Analysis
While the papers do not provide specific information on the physical and chemical properties of "2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane," they do suggest that the tetramethyl-1,3,2-dioxaborolane moiety is reactive and can be used to synthesize a wide range of boron-containing compounds . The physical properties such as melting point, boiling point, and solubility would be influenced by the isobutylphenyl group, but these details are not discussed in the provided papers.
科学的研究の応用
Synthesis of Novel Compounds
Research has demonstrated the utility of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in synthesizing boron-containing stilbene derivatives, which are potential intermediates for creating new materials for LCD technology and identifying therapeutics for neurodegenerative diseases (Das et al., 2015). Additionally, the preparation of 2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane via a continuous-flow process highlights its role as a key propargylation reagent (Fandrick et al., 2012).
Therapeutic Potential
The synthesis of boron-containing polyene systems from 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives has shown potential for creating conjugated polyene materials with applications in neurodegenerative disease therapeutics (Das et al., 2015). Moreover, specific derivatives like BF102 have demonstrated lipogenesis inhibitory effects, suggesting a new avenue for lipid-lowering drug development (Das et al., 2011).
Material Science and Sensor Development
In material science, the synthesis of boron-capped polyenes has been explored for potential use in LCD technology, highlighting the versatility of these compounds in developing new materials (Das et al., 2015). Furthermore, the development of a 4-substituted pyrene derivative for H2O2 detection in living cells showcases the application of these compounds in designing sensitive and selective sensors for biological and environmental monitoring (Nie et al., 2020).
Advanced Synthesis Techniques
The use of these compounds in the stereoselective synthesis of alcohols and the generation of enol borates for addition to aldehydes demonstrates their importance in organic synthesis, enabling the production of syn-aldols with potential applications in pharmaceuticals and organic chemistry (Hoffmann et al., 1987).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2/c1-12(2)11-13-7-9-14(10-8-13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCAMNZOIJNSQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590365 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1033753-01-3 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)
![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

